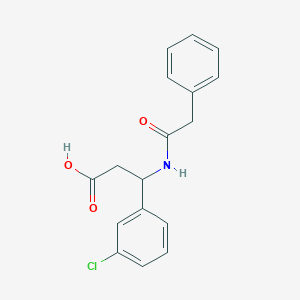

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Description

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 3-chlorophenyl group and a 2-phenylacetamido moiety. Its molecular formula is C₁₇H₁₆ClNO₃, with a molecular weight of approximately 317.76 g/mol (calculated based on structural analogs, e.g., the 4-chloro isomer in ). While specific biological data are unavailable in the provided evidence, structurally related compounds (e.g., imidazolylthio propanoic acids) have been investigated as prodrugs or bioactive agents, suggesting possible applications in medicinal chemistry .

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNXJVGYPYRCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid typically involves multi-step organic reactions. One common method might include:

Starting Materials: 3-chlorobenzaldehyde and phenylacetic acid.

Step 1: Formation of an intermediate by reacting 3-chlorobenzaldehyde with a suitable amine to form an imine.

Step 2: Reduction of the imine to form the corresponding amine.

Step 3: Acylation of the amine with phenylacetic acid to form the amide.

Step 4: Hydrolysis of the amide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamido group.

Reduction: Reduction reactions could target the carbonyl groups within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

- Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

- Building Block for Synthesis: It serves as a foundational compound for synthesizing more complex molecules used in various chemical processes.

Biology

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in biochemical applications.

- Drug Development: Its structure suggests potential therapeutic effects, leading to exploration as a lead compound in pharmaceuticals.

Medicine

- Therapeutic Agents: Investigated for its potential use in treating inflammatory diseases due to its structural similarities with known anti-inflammatory agents.

- Diagnostic Tools: Possible application in imaging technologies or as markers in diagnostic assays .

Industry

- Materials Science: The compound's properties may be utilized in developing new materials with specific characteristics, such as enhanced durability or chemical resistance.

- Agrochemicals: Potential use as a pesticide or herbicide, contributing to agricultural productivity .

Case Studies

-

Enzyme Inhibition Studies:

A study focused on the enzyme inhibition properties of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid showed that it effectively inhibited the activity of certain enzymes linked to inflammatory responses. This suggests its potential as an anti-inflammatory agent. -

Drug Development Research:

Researchers explored the compound's efficacy in treating conditions like arthritis by assessing its impact on inflammatory markers in preclinical models. Results indicated significant reductions in inflammation, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and chemical properties of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and its closest analogs:

*Estimated based on 4-chloro analog.

Structural and Functional Insights

- Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability .

- Substituent Position : The 3-chloro vs. 4-chloro isomers differ in electronic distribution. Para-substituted analogs (e.g., 4-Cl) may exhibit distinct reactivity in synthesis or binding interactions compared to meta-substituted derivatives .

- Aromatic Complexity: The 2-chloro-6-fluoro substitution in C₁₁H₁₂ClFNO₃ introduces dual halogen effects, which could modulate electronic properties (e.g., dipole moments) and steric hindrance .

Biological Activity

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, with the chemical formula CHClNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Weight : 317.77 g/mol

- CAS Number : 262429-48-1

- Structure : The compound consists of a propanoic acid moiety linked to a chlorophenyl and a phenylacetamido group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of propanoic acid, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can modulate cytokine release in peripheral blood mononuclear cells (PBMCs).

Key Findings :

- Compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ by up to 79% at high concentrations (100 µg/mL) .

- The viability of PBMCs remained high (94.71–96.72%), indicating low toxicity .

2. Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various bacterial strains. Research has indicated that derivatives with similar structures possess effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table :

| Compound | Target Organism | Activity Level |

|---|---|---|

| 3a | Micrococcus luteus | Moderate |

| 4b | Klebsiella pneumoniae | Moderate |

| 4d | Escherichia coli | Moderate |

These findings suggest that the presence of the chlorophenyl group may enhance the antimicrobial properties of the compound .

Discussion

The biological activity of this compound appears promising based on its anti-inflammatory, antimicrobial, and potential anticancer effects. The modulation of cytokines suggests a role in immune response regulation, while its antimicrobial activity points to possible applications in treating infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves sequential amidation and cyclization steps. Key parameters include solvent choice (polar aprotic solvents like DMF enhance amide coupling) and temperature control (60–80°C for Friedel-Crafts reactions). For optimization, employ Design of Experiments (DoE) to systematically vary catalysts (e.g., HATU for amidation) and stoichiometry. Computational reaction path searches using density functional theory (DFT) can predict transition states and guide experimental parameter selection .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve the chlorophenyl and acetamido substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 8.1–8.3 ppm).

- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 342.7).

- IR : Identify carbonyl stretches (amide C=O at ~1650 cm, carboxylic acid C=O at ~1700 cm).

- Cross-validate with PubChem’s spectral libraries for analogous chlorophenyl derivatives .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to simulate long-term storage. Use HPLC to monitor degradation products (e.g., hydrolysis of the amide bond). For light sensitivity, expose samples to UV-Vis irradiation (300–400 nm) and track changes via UV spectroscopy. Store lyophilized samples at -20°C in amber vials to prevent photodegradation, as recommended for labile aryl chlorides .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to compare binding affinities across protein targets (e.g., COX-2 vs. PPARγ). If conflicting activity data arise, use free-energy perturbation (FEP) to quantify binding thermodynamics. Cross-reference with ICReDD’s feedback loop: computational predictions validate experimental IC values, identifying outliers due to assay variability (e.g., cell-line-specific responses) .

Q. What strategies optimize reactor design for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC. For chiral centers, employ asymmetric catalysis (e.g., BINAP ligands) and inline PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking. Refer to CRDC subclass RDF2050112 for reactor design principles .

Q. How do steric and electronic effects of the 3-chlorophenyl group influence reactivity in derivatization reactions?

- Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates. For electrophilic substitutions, the electron-withdrawing Cl group meta-directs further functionalization. Steric hindrance at the phenylacetamido moiety can be mitigated using bulky base catalysts (e.g., DBU). Compare with analogs (e.g., 3-methoxyphenyl derivatives) using quantum topological molecular similarity (QTMS) indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.